molecular formula C16H13NO4 B3502797 N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B3502797
M. Wt: 283.28 g/mol
InChI Key: IVSNJHAFSCQKOQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide is an organic compound that features a furan ring and a carboxamide group. Compounds with furan rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with furan-2-ylmethylamine and 4-hydroxyaniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its aromatic structure.

    Medicine: Possible applications in drug development, particularly for its aromatic and amide functionalities.

    Industry: Could be used in the production of polymers or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action for N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions could influence biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-phenylfuran-2-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and applications.

    N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)furan-2-carboxamide: Contains a methoxy group instead of a hydroxyl group, which could influence its chemical properties and biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-13-7-5-12(6-8-13)17(11-14-3-1-9-20-14)16(19)15-4-2-10-21-15/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSNJHAFSCQKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide
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N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide
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N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide
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N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide
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N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide

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